molecular formula C20H22N4O2 B2592017 N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-89-1

N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2592017
CAS RN: 866872-89-1
M. Wt: 350.422
InChI Key: XYPFEBQYZKLLQA-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as EET, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a member of the triazole family and has been found to exhibit promising biological activities, making it a subject of interest for researchers worldwide.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of triazole derivatives, including compounds similar to "N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide," has been a focus of research aiming at exploring their potential applications. Studies have detailed the synthesis routes of these compounds, highlighting the versatility of triazole chemistry. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and investigated their antimicrobial activities, demonstrating the compound's potential in medicinal chemistry Bektaş et al., 2007. Similarly, Dolzhenko et al. (2010) reported on the crystal structure of a triazole derivative, providing insights into its molecular conformation and stability Dolzhenko et al., 2010.

Biological Activities

The biological activities of triazole compounds have been extensively studied, revealing their potential in various therapeutic areas. For example, the antimicrobial properties of certain triazole derivatives were confirmed, showing effectiveness against a range of microorganisms, which points towards their use in developing new antimicrobial agents Fandaklı et al., 2012. Additionally, the anti-inflammatory and analgesic potential of 1,2,4 triazole derivatives has been evaluated, suggesting their applicability in addressing inflammation and pain Virmani & Hussain, 2014.

Molecular Docking and Computational Studies

Research has also extended to computational studies, including molecular docking and theoretical analyses, to predict the interaction of triazole derivatives with biological targets. Karayel (2021) conducted a study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, providing valuable insights into their mechanism of action against cancer cells Karayel, 2021.

properties

IUPAC Name

N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-4-15-6-10-17(11-7-15)24-14(3)19(22-23-24)20(25)21-16-8-12-18(13-9-16)26-5-2/h6-13H,4-5H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPFEBQYZKLLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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